2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-aryl-1-ethanone with butylamine in the presence of a suitable catalyst. One common method involves the use of isoquinoline as a catalyst, which facilitates the addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cycloaddition reactions can produce complex ring structures .
Scientific Research Applications
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-aryl-1-ethanone: Shares a similar structure but lacks the butylamino group.
1-Bromo-2-butyne: Another brominated compound with different reactivity and applications.
Uniqueness
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of the imidazole ring and the butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88733-74-8 |
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Molecular Formula |
C9H14BrN3O |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14BrN3O/c1-2-3-4-11-9-12-6-7(13-9)8(14)5-10/h6H,2-5H2,1H3,(H2,11,12,13) |
InChI Key |
DGMSONSOYJZZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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